molecular formula C9H12BrN3O B3112179 Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide CAS No. 1882636-80-7

Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

Cat. No.: B3112179
CAS No.: 1882636-80-7
M. Wt: 258.12 g/mol
InChI Key: DIFJKVJYYPAFPS-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a cyclopropane-based carboxamide derivative featuring a 4-bromo-pyrazole substituent linked via an ethylamide group. This compound is of interest in medicinal chemistry due to its structural uniqueness, which may influence pharmacokinetic properties and target binding affinity.

Properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-8-5-12-13(6-8)4-3-11-9(14)7-1-2-7/h5-7H,1-4H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFJKVJYYPAFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2-(4-bromo-pyrazol-1-yl)-ethylamine under appropriate conditions to form the desired amide. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Analogues

The following compounds share the cyclopropanecarboxamide core but differ in substituent groups, leading to variations in physicochemical and biological properties:

Compound 74 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
  • Key Features :
    • A benzo[d][1,3]dioxol-5-yl group replaces the pyrazole ring.
    • Additional complexity from a thiazole ring and methoxyphenyl/pyrrolidinyl substituents.
  • Synthesis : Prepared via coupling of benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid with a thiazol-2-amine derivative (20% yield) .
Cyclopropanecarboxylic Acid [2-(5-Benzyloxy-1H-Indol-3-yl)-ethyl]-amide
  • Key Features :
    • Substituted with a 5-benzyloxy-indol-3-yl group.
    • The indole scaffold allows for π-π stacking interactions, while the benzyloxy group increases steric bulk.
  • Synonyms: Includes AC1LFWIH, SCHEMBL9121394, and others .
Other Analogues
  • N-[[6-(3-Hydroxyphenyl)-2-Pyridinyl]Methyl]-cyclopropanecarboxamide : Features a hydroxyphenyl-pyridine group, introducing hydrogen-bonding capabilities .

Comparative Analysis Table

Compound Substituent Key Structural Features Hypothesized Properties
Target Compound 4-Bromo-pyrazol-1-yl Halogen bond donor, rigid pyrazole Enhanced target specificity, moderate solubility
Compound 74 Benzo[d][1,3]dioxol-5-yl High lipophilicity, fused aromatic ring Improved membrane permeability
[2-(5-Benzyloxy-1H-Indol-3-yl)-ethyl]-amide 5-Benzyloxy-indol-3-yl Indole π-system, steric bulk Serotonin receptor affinity, metabolic stability
N-[[6-(3-Hydroxyphenyl)-2-Pyridinyl]Methyl]-amide 3-Hydroxyphenyl-pyridine Hydrogen-bond donor, planar structure Solubility in polar solvents

Research Findings and Implications

Synthetic Accessibility: The target compound’s synthesis is likely analogous to Compound 74, where carboxylic acid and amine intermediates are coupled. However, brominated pyrazoles may require specialized halogenation steps.

Biological Activity :

  • Halogen Effects : The 4-bromo group in the target compound may enhance binding to targets with hydrophobic pockets (e.g., kinases) via halogen bonds.
  • Heterocyclic Diversity : Pyrazoles (target) vs. indoles ( compounds) vs. benzodioxoles (Compound 74) offer distinct interaction profiles. Indoles may favor CNS targets, while pyrazoles could optimize metabolic stability .

Physicochemical Properties :

  • The bromopyrazole substituent likely increases molecular weight (∼250–300 g/mol) and logP compared to hydroxyphenyl or benzodioxole derivatives.
  • Benzodioxole-containing Compound 74 may exhibit higher logP, favoring blood-brain barrier penetration .

Biological Activity

Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of G protein-coupled receptors (GPCRs). This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₈BrN₂O₂ and a molar mass of 231.05 g/mol. The presence of the cyclopropane ring and the pyrazole moiety contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₇H₈BrN₂O₂
Molar Mass231.05 g/mol
LogP2.5
Solubility in WaterLow (0.1 mg/mL)

This compound acts primarily as a GPR120 modulator . GPR120 is a GPCR implicated in metabolic regulation, particularly in glucose homeostasis and lipid metabolism. Activation of GPR120 has been linked to anti-inflammatory effects and improved insulin sensitivity, making it a target for diabetes treatment.

Key Findings

  • GPR120 Modulation : The compound has been shown to activate GPR120, leading to enhanced insulin signaling pathways, which may be beneficial in treating type 2 diabetes .
  • Inhibition of Lactate Dehydrogenase (LDH) : Research indicates that pyrazole derivatives can inhibit LDH, an enzyme involved in the conversion of pyruvate to lactate. This inhibition can disrupt cancer cell metabolism, suggesting potential applications in oncology .

Case Studies

  • Diabetes Treatment : A study demonstrated that compounds similar to this compound effectively lowered blood glucose levels in diabetic models by enhancing GPR120 activity .
  • Cancer Metabolism : In vitro studies showed that analogs of this compound inhibited lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673), indicating potential for cancer therapy through metabolic modulation .

Research Findings

Recent literature highlights the diverse biological activities associated with pyrazole derivatives:

  • Anti-inflammatory Effects : Pyrazole compounds exhibit anti-inflammatory properties, which could be leveraged for treating inflammatory diseases .
  • Anticancer Activity : The inhibition of LDH by pyrazole derivatives suggests their role in cancer treatment by altering tumor metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
Reactant of Route 2
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Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

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